MN58b
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Overview
Description
MN58b is a selective inhibitor of choline kinase alpha (CHKα), an enzyme involved in the synthesis of phosphocholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By inhibiting CHKα, this compound reduces the synthesis of phosphocholine, leading to decreased cell growth and induction of apoptosis, making it a promising anticancer agent .
Mechanism of Action
MN58b is a novel anticancer drug that has been shown to have potent effects in various studies . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.
Target of Action
This compound is a selective inhibitor of choline kinase α (CHKα) . Choline kinase is an enzyme that phosphorylates choline into phosphocholine . This enzyme plays a crucial role in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a major phospholipid constituent in biomembranes .
Mode of Action
This compound interacts with its target, CHKα, resulting in the inhibition of phosphocholine synthesis . This interaction disrupts the normal function of the enzyme, leading to a decrease in phosphocholine and total choline levels . The inhibition of CHKα by this compound results in altered phospholipid metabolism both in cultured tumor cells and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Kennedy pathway, specifically the step where choline is phosphorylated into phosphocholine . This disruption affects the production of phosphatidylcholine, a major component of biomembranes, and serves as a reservoir for lipid second messengers .
Result of Action
The inhibition of CHKα by this compound leads to a decrease in phosphocholine and total choline levels . This results in altered phospholipid metabolism, which can be observed both in vitro and in vivo . Moreover, this compound has been shown to reduce cell growth through the induction of apoptosis, demonstrating its antitumoral activity .
Action Environment
The effectiveness of this compound can vary at the cellular level . For instance, cells treated with this compound were found to be more sensitive to a phosphate-induced autolysis compared to untreated cells . Additionally, this compound distorted the cell wall, a result consistent with the apparent teichoic acid changes . These findings suggest that the cellular environment and potentially other environmental factors may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
MN58b is a selective choline kinase α (CHKα) inhibitor . It interacts with the enzyme choline kinase, which catalyzes the phosphorylation of choline by ATP in the presence of Mg2+, yielding phosphocholine . The interaction of this compound with choline kinase results in the inhibition of phosphocholine synthesis .
Cellular Effects
This compound reduces cell growth through the induction of apoptosis . It has antitumoral activity and has shown a potent antiproliferative effect in several tumoral cell lines in vitro . It also has a strong reduction of tumor growth in nude mice xenografts .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of choline kinase and consequently depletion of phosphocholine . This results in altered phospholipid metabolism both in cultured tumor cells and in vivo . Phosphocholine levels were found to correlate with choline kinase activities .
Temporal Effects in Laboratory Settings
In laboratory settings, a decrease in phosphocholine and total choline levels was observed in vitro in both cell lines after this compound treatment . In MDA-MB-231 cells, phosphocholine fell significantly as early as 4 hours following this compound treatment, whereas a drop in cell number was observed at 48 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It displays a potent antiproliferative effect in several tumoral cell lines in vitro, and a strong reduction of tumor growth in nude mice xenografts .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylcholine biosynthesis . It interacts with the enzyme choline kinase, which is part of the Kennedy pathway for the biosynthesis of phosphatidylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds with appropriate reagents to form the core structure of this compound.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to produce this compound.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
MN58b undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
MN58b has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its anticancer properties. .
Drug Development: This compound is a lead compound in the development of new therapeutic agents targeting choline kinase.
Comparison with Similar Compounds
Similar Compounds
RSM932A: Another selective inhibitor of choline kinase alpha with similar anticancer properties.
HC-3: An earlier inhibitor of choline kinase with lower potency compared to MN58b.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting choline kinase alpha. It has shown greater efficacy in reducing tumor growth and inducing apoptosis compared to other similar compounds. Additionally, this compound has been extensively studied, providing a robust understanding of its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHINOUDZGYMNO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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